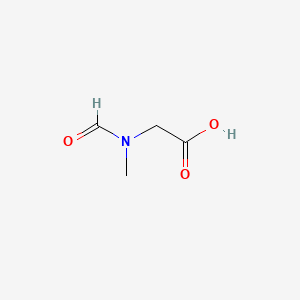

N-Formyl-N-methylglycine

Übersicht

Beschreibung

Synthesis Analysis

N-Formyl-N-methylglycine is utilized in the synthesis of fulleropyrrolidine glycoconjugates. It has been mentioned in the context of chemo-enzymatic methods for the production of N-glycans . Additionally, it has been involved in the synthesis and characterization of Co (iii) complexes of N-formyl hydroxylamines .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the efficient N-formylation of primary aromatic amines under mild reaction conditions .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Fulleropyrrolidine Glycoconjugates Synthesis : Utilizing N-methylglycine (sarcosine) in the synthesis of [60]fulleropyrrolidine glycoconjugates, achieved by heating a mixture including [60]fullerene, N-methylglycine, and a sugar aldehyde in toluene, leads to the formation of fulleropyrrolidine monocycloadducts. This process demonstrates the applicability of N-methylglycine in advanced chemical synthesis, particularly in creating complex molecular structures (Dondoni & Marra, 2002).

Creation of Beta-Substituted Meso-tetraphenylporphyrins : The reaction of N-methylglycine with beta-formyl-meso-tetraphenylporphyrinato nickel(II) yields beta-substituted-meso-tetraphenylporphyrins. N-methylglycine's role in this synthesis illustrates its utility in forming porphyrin-based compounds, which have significant implications in fields like photodynamic therapy and catalysis (Silva et al., 2002).

Physical and Chemical Properties Studies

Conformational Studies : N-methylglycine's conformational behavior, such as its different isomeric forms and intramolecular interactions, has been studied to understand its structural dynamics. These insights contribute to a broader understanding of amino acid behavior and their derivatives in various environmental conditions (Enriz, Morales, & Baldoni, 2005).

Dissolution Characteristics in Mixed Solvents : The study of the dissolution enthalpies of N-methylglycine in various aqueous-amide solutions provides valuable data for understanding its solubility and interaction with different solvents, which is crucial for its application in various chemical processes (Smirnov & Badelin, 2018).

Molecular Structure Analysis

Gas Phase Analysis of Sarcosine : The study of sarcosine (N-methylglycine) in the gas phase using spectroscopy techniques helps in understanding its molecular structure and behavior in different environmental conditions. Such analyses are crucial in fields like astrochemistry and environmental science (Cocinero et al., 2007).

Solid State FTIR Study : Investigation of N-methylglycine in solid state using FTIR spectroscopy provides insights into the neutral and zwitterionic forms of amino acids, which is significant in understanding their role in biological systems and material science (Gómez-Zavaglia & Fausto, 2003).

Biochemical and Biological Applications

Methylation in Methionine Metabolism : N-methylglycine's role in methionine metabolism, particularly in glycine methylation, is critical in understanding cellular methyl group metabolism. This knowledge is crucial for biomedical research, especially in the study of liver diseases and metabolic disorders (Luka et al., 2001).

Pharmacology and Neurochemistry : N-methylglycine's interaction with neurotransmitter systems, such as its role in enhancing N-methyl-D-aspartate receptor function, has implications in neurochemistry and pharmacology, particularly in the treatment of conditions like schizophrenia (Tsai et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

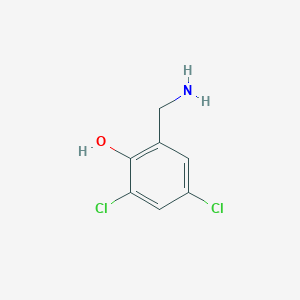

2-[formyl(methyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-5(3-6)2-4(7)8/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGENPBMSAIVDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472711 | |

| Record name | N-formylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38456-66-5 | |

| Record name | N-formylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2,6-diol](/img/structure/B3052021.png)

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)

![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)

![(2-{[2-(Hydroxymethyl)phenyl]thio}phenyl)methanol](/img/structure/B3052039.png)

![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)